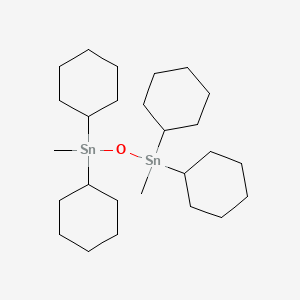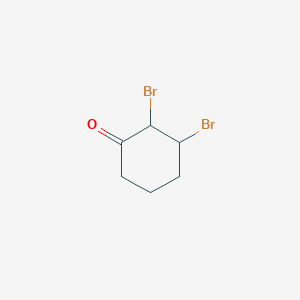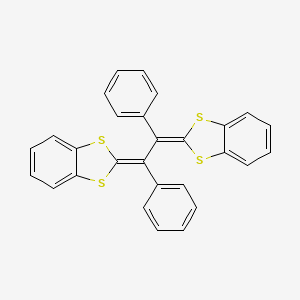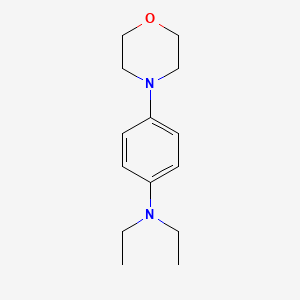
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane is an organotin compound known for its unique structural and chemical properties This compound is characterized by the presence of two tin atoms connected by an oxygen bridge, with each tin atom further bonded to two cyclohexyl groups and one methyl group
Métodos De Preparación
The synthesis of 1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane typically involves the reaction of cyclohexyltin compounds with methylating agents under controlled conditions. One common method includes the reaction of cyclohexyltin trichloride with methyl lithium, followed by hydrolysis to form the desired distannoxane compound. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in catalysis and material science.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The cyclohexyl and methyl groups can be substituted with other organic groups, allowing for the synthesis of a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic halides for substitution reactions. Major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin derivatives.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of tin-based drugs.
Industry: The compound is used in the production of tin-based catalysts and materials, which are important in various industrial processes.
Mecanismo De Acción
The mechanism by which 1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane exerts its effects involves the interaction of its tin atoms with various molecular targets. The tin atoms can form bonds with organic molecules, facilitating reactions such as catalysis and synthesis. The oxygen bridge between the tin atoms also plays a role in stabilizing the compound and enhancing its reactivity.
Comparación Con Compuestos Similares
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane can be compared with other organotin compounds such as:
1,1,3,3-Tetramethyldistannoxane: Similar in structure but with methyl groups instead of cyclohexyl groups, leading to different reactivity and applications.
1,1,3,3-Tetraethyldistannoxane:
1,1,3,3-Tetraphenyldistannoxane: The presence of phenyl groups makes this compound more suitable for certain types of catalysis and organic synthesis. The uniqueness of this compound lies in its combination of cyclohexyl and methyl groups, which provide a balance of steric hindrance and reactivity, making it versatile for various applications.
Propiedades
Número CAS |
157945-62-5 |
|---|---|
Fórmula molecular |
C26H50OSn2 |
Peso molecular |
616.1 g/mol |
Nombre IUPAC |
dicyclohexyl-[dicyclohexyl(methyl)stannyl]oxy-methylstannane |
InChI |
InChI=1S/4C6H11.2CH3.O.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1H,2-6H2;2*1H3;;; |
Clave InChI |
HJGDEWQJTFRLNS-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C1CCCCC1)(C2CCCCC2)O[Sn](C)(C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)


![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)



![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)

![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)

